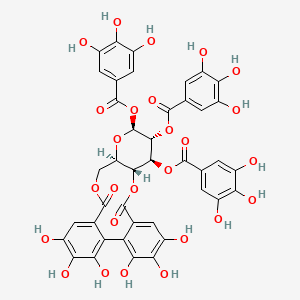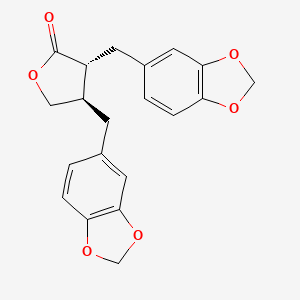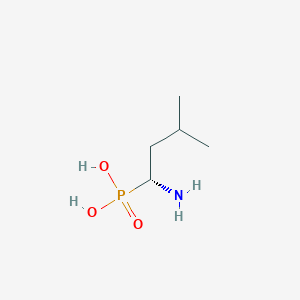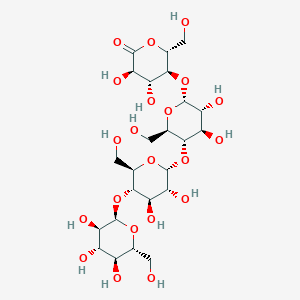![molecular formula C21H17N5OS2 B1212801 2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide is an aryl sulfide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- A study by Shams et al. (2010) in "Molecules" discussed the synthesis of different heterocyclic derivatives from a key precursor similar to the chemical . These derivatives showed significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010).
Cyclization Reactions
- Matrosova et al. (1991) in "Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science" explored cyclization reactions involving derivatives of malononitrile and cyanothio-acetamide, which are structurally related to the chemical. This research contributed to the synthesis of complex pyridine derivatives (Matrosova et al., 1991).
Synthesis and Antimicrobial Activity
- Fahim and Ismael (2019) in the "Egyptian Journal of Chemistry" investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, closely related to the target chemical. The synthesized compounds exhibited promising antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticonvulsant Properties
- Severina et al. (2020) in the "Journal of Applied Pharmaceutical Science" synthesized thioacetamide derivatives with structural similarity to the chemical of interest. These compounds showed moderate anticonvulsant activity in rat models, indicating potential applications in treating convulsive disorders (Severina et al., 2020).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
- Stec et al. (2011) in "Journal of Medicinal Chemistry" worked on analogs structurally related to the target chemical. Their research focused on improving metabolic stability for inhibitors of PI3Kα and mTOR, key targets in cancer therapy (Stec et al., 2011).
Insecticidal Activity
- Bakhite et al. (2014) in "Journal of Agricultural and Food Chemistry" synthesized pyridine derivatives, closely related structurally to the chemical of interest. These compounds showed significant insecticidal activity, particularly against cowpea aphid (Bakhite et al., 2014).
Eigenschaften
Molekularformel |
C21H17N5OS2 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H17N5OS2/c22-11-15-19(17-7-4-10-28-17)16(12-23)21(26-20(15)24)29-13-18(27)25-9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,13H2,(H2,24,26)(H,25,27) |
InChI-Schlüssel |
SJUCPKDGHIEMPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















